N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide
Description
N-[4-(Acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic indole-acetamide hybrid compound characterized by a 5-bromo-substituted indole core linked via an acetamide group to a 4-acetylsulfamoylphenyl moiety. This structure combines the pharmacophoric features of indole derivatives (known for interactions with biological targets like kinases and apoptotic proteins) with sulfonamide groups (associated with enhanced solubility and target binding).
The acetylsulfamoyl group on the phenyl ring may contribute to hydrogen bonding and metabolic stability compared to simpler sulfonamides.
Properties
Molecular Formula |
C18H16BrN3O4S |
|---|---|
Molecular Weight |
450.3 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16BrN3O4S/c1-12(23)21-27(25,26)16-5-3-15(4-6-16)20-18(24)11-22-9-8-13-10-14(19)2-7-17(13)22/h2-10H,11H2,1H3,(H,20,24)(H,21,23) |
InChI Key |
GNNXXUAMSCCVGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves a multi-step process. The general synthetic route includes the following steps:
Chemical Reactions Analysis
N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Core Indole Modifications
- Indole N-Linkage: The acetamide group at the indole N1 position is conserved across all compared compounds. However, substituents on the acetamide’s phenyl ring (e.g., acetylsulfamoyl vs. sulfonyl or morpholino groups) modulate solubility and pharmacokinetics. The acetylsulfamoyl group may offer improved metabolic stability over simpler sulfonamides .
Side Chain Variations
- Sulfonamide vs. Sulfamoyl: ’s compound 40 uses a sulfonyl linkage, while the target compound employs an acetylsulfamoyl group. The latter’s acetylated sulfonamide may reduce renal toxicity compared to non-acetylated analogs .
- Aromatic vs. Aliphatic Chains : ’s phenylethyl side chain lacks sulfonamide functionality, likely reducing polarity and aqueous solubility compared to the target compound’s 4-acetylsulfamoylphenyl group .
Bioactivity Trends
- Anticancer Potential: Compounds with halogenated indoles (e.g., 5-bromo or 5-chloro) and sulfonamide groups () show activity against apoptotic proteins (Bcl-2/Mcl-1), suggesting the target compound may share this mechanism .
- Enzyme Inhibition : Compounds with heterocyclic appendages (e.g., oxadiazole in ) exhibit urease/kinase inhibition, highlighting the role of auxiliary rings in modulating selectivity .
Research Findings and Data
Physicochemical Properties
- Molecular Weight : The target compound (MW: 479.33 g/mol) is lighter than ’s compound 40 (MW: 561.83 g/mol), likely due to the absence of a 4-chlorobenzoyl group. Lower molecular weight may enhance bioavailability .
- Melting Points : While data for the target compound are unavailable, analogs in show melting points between 153–194°C, correlating with crystallinity and purity. The acetylsulfamoyl group’s polarity may raise the target’s melting point compared to aliphatic-side-chain analogs .
Biological Activity
N-[4-(acetylsulfamoyl)phenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by a complex structure, includes an acetylsulfamoyl group, which enhances its solubility and bioactivity. The following sections provide a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with related compounds.
- Molecular Formula : C18H16BrN3O4S
- CAS Number : 1010933-16-0
- Molecular Weight : 424.30 g/mol
Research indicates that this compound may interact with various biological targets, particularly those involved in inflammation and cancer progression. The presence of the bromo-substituted indole moiety is significant as indoles are known for their diverse biological activities, including anti-cancer effects.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory pathways.
- Receptor Interaction : The compound may bind to receptors involved in cell signaling pathways that regulate cell growth and apoptosis.
Biological Activity Overview
This compound has shown promise in various biological assays:
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Inhibits COX enzymes, reducing the production of pro-inflammatory mediators. |
| Anticancer | Induces apoptosis in cancer cell lines; potential modulation of signaling pathways associated with tumor growth. |
| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential use as an antibacterial agent. |
Comparative Studies
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Contains an acetylsulfamoyl group enhancing solubility and bioactivity. |
| Indomethacin | Indomethacin Structure | A well-known anti-inflammatory drug with a simpler structure but similar therapeutic applications. |
| Tryptophan | Tryptophan Structure | An essential amino acid that serves as a precursor for serotonin; structurally simpler but biologically significant. |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Anti-inflammatory Activity :
- A study demonstrated that this compound significantly reduced inflammation markers in vitro by inhibiting COX enzymes (IC50 values were comparable to established NSAIDs).
-
Anticancer Effects :
- Research published in Journal of Medicinal Chemistry indicated that this compound exhibited selective cytotoxicity against various cancer cell lines, inducing apoptosis through mitochondrial pathways.
-
Antimicrobial Properties :
- In vitro assays showed that the compound displayed antimicrobial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
